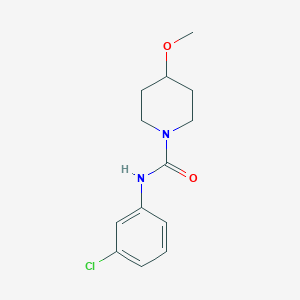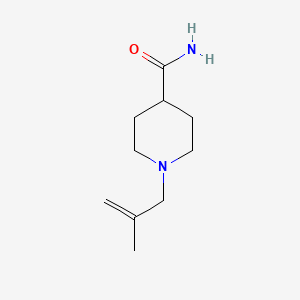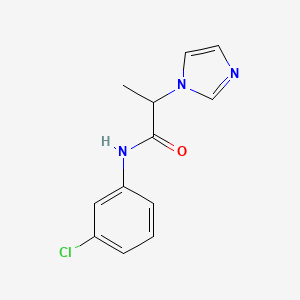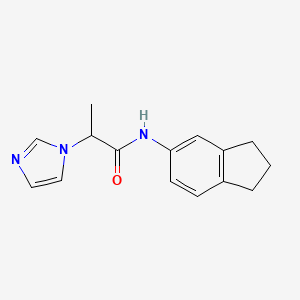
N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide, commonly known as NPC, is a chemical compound that has been widely used in scientific research in recent years. NPC is a piperidine derivative that has been found to have a variety of applications in the field of neuroscience.
作用机制
NPC acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, NPC reduces the influx of calcium ions into the neuron, which can lead to a decrease in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
NPC has been shown to have a variety of biochemical and physiological effects. In animal models, NPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity. NPC has also been shown to increase the levels of monoamines, including dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in mood regulation.
实验室实验的优点和局限性
NPC has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it an ideal tool for studying the role of the NMDA receptor in various neurological disorders. NPC is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, NPC also has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. NPC also has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on NPC. One area of interest is the development of more potent and selective NMDA receptor inhibitors. Another area of interest is the investigation of the potential therapeutic applications of NPC in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to elucidate the biochemical and physiological effects of NPC and its potential mechanisms of action.
合成方法
NPC can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chloroaniline with 4-methoxypiperidine-1-carbonyl chloride. The resulting product is then purified through a series of recrystallization steps. The purity of the final product can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
NPC has been extensively used in scientific research for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. NPC is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. NPC has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-5-7-16(8-6-12)13(17)15-11-4-2-3-10(14)9-11/h2-4,9,12H,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBDEMWVBYVMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)

![6-chloro-4-N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7565846.png)


![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)

![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)